molecular formula C11H14F3N B2402548 (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine CAS No. 2248186-28-7

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine

Cat. No.: B2402548
CAS No.: 2248186-28-7
M. Wt: 217.235
InChI Key: HAYWZWJIOVVDEY-MRVPVSSYSA-N
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Description

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine is a chiral amine compound of interest in pharmaceutical and organic chemistry research. It features a propan-1-amine backbone substituted with a phenyl ring at the beta-position and a 2,2,2-trifluoroethyl group on the phenyl meta-position. The single stereocenter at the C2 carbon, in the (S) configuration, makes this compound a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules. The 2,2,2-trifluoroethyl group is a significant functional group in modern drug design. The incorporation of fluorine atoms, particularly in the form of a trifluoroethyl group, is a established strategy to modulate the properties of lead compounds. The strong electron-withdrawing nature of the -CF3 group can significantly influence a molecule's electron distribution, potentially affecting its binding affinity to biological targets. Furthermore, this group is known to enhance metabolic stability and improve lipophilicity, which can lead to better membrane permeability and overall bioavailability of drug candidates . Compounds with structural similarities, such as those featuring trifluoroethylamine groups, have been investigated as potential inhibitors of various biological targets. Research into analogous molecules has shown their relevance in developing therapies for cardiovascular diseases as Cholesteryl Ester Transfer Protein (CETP) inhibitors, which aim to raise beneficial HDL-cholesterol levels . The specific stereochemistry of your compound of interest suggests its primary research value lies in exploring structure-activity relationships (SAR) in stereospecific interactions, potentially for central nervous system targets, enzyme inhibition, or as a component in organocatalysts . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-8(7-15)10-4-2-3-9(5-10)6-11(12,13)14/h2-5,8H,6-7,15H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYWZWJIOVVDEY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC(=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC=CC(=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(2,2,2-Trifluoroethyl)benzaldehyde and (S)-alanine.

    Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with (S)-alanine to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can form hydrogen bonds with biological targets, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique features are best understood by comparing it to structurally related fluorinated phenylpropanamines. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Fluorinated Phenylpropanamines

Compound Name Substituent Position Fluorine Group Amine Position Key Differences/Effects References
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine 3-position (meta) CF3CH2 (trifluoroethyl) 1-amine (S) Enhanced lipophilicity (logP ~2.5–3.0*) and metabolic stability due to trifluoroethyl group. Stereospecific binding likely due to S-configuration.
Ethyl[(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amine 3-position (meta) CF3 (trifluoromethyl) 2-amine (S) Reduced steric bulk compared to trifluoroethyl; shorter half-life due to faster oxidative metabolism. Higher basicity at the amine (vs. 1-amine in target compound).
2-[4-(Trifluoromethyl)phenyl]propan-2-amine 4-position (para) CF3 (trifluoromethyl) 2-amine Para substitution increases planarity, potentially improving receptor binding. Lower logP (~2.0) due to para-CF3. No stereochemical center.
2-(2-Fluorophenyl)propan-2-amine 2-position (ortho) Single F atom 2-amine Ortho-F introduces steric hindrance, reducing binding affinity in some cases. Minimal fluorination limits metabolic resistance.

*Estimated based on similar compounds in .

Key Findings from Comparative Analysis

Fluorine Substituent Effects :

  • The trifluoroethyl group in the target compound provides greater lipophilicity and metabolic stability compared to trifluoromethyl analogs (e.g., ethyl[(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amine) due to reduced susceptibility to oxidative cleavage .
  • Para-substituted trifluoromethyl analogs (e.g., 2-[4-(trifluoromethyl)phenyl]propan-2-amine) exhibit lower logP values, suggesting reduced membrane permeability compared to the meta-substituted target compound .

Stereochemical Influence: The S-configuration in the target compound likely enhances enantioselective interactions with chiral biological targets (e.g., receptors or enzymes), a feature absent in non-chiral analogs like 2-(2-fluorophenyl)propan-2-amine .

Synthetic Accessibility :

  • Fluorinated amines are typically synthesized via sulfinamide intermediates (e.g., (S)-N-((S)-1-arylalkyl)-2-methylpropane-2-sulfinamide) followed by acidic deprotection, as seen in related compounds (e.g., (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine) .

Pharmacological Implications :

  • The trifluoroethyl group may improve blood-brain barrier penetration compared to less fluorinated analogs, making the compound a candidate for CNS-targeted therapies .

Biological Activity

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine is a chiral amine compound featuring a trifluoroethyl group attached to a phenyl ring. This unique structure endows it with significant biological activity, making it a subject of interest in pharmacological research. The following sections will explore its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14F3N
  • Molecular Weight : 215.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate neurotransmitter release and influence enzyme activity through the following mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific neurotransmitter receptors.
  • Enzyme Modulation : It can influence enzyme pathways relevant to metabolic processes and signal transduction.

Biological Activity Overview

Research has indicated that this compound exhibits diverse biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties linked to its structural similarity to known antidepressants.
  • Anticancer Activity : In vitro studies have shown cytotoxic effects against various cancer cell lines.

Antidepressant Activity

A study investigating the antidepressant-like effects of this compound demonstrated significant behavioral changes in rodent models. The compound was administered in varying doses, resulting in a dose-dependent reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test.

Dose (mg/kg)Behavioral Outcome
5Moderate reduction
10Significant reduction
20Maximal reduction

This suggests that the compound may enhance serotonin levels or modulate serotonin receptor activity.

Anticancer Activity

In vitro assays evaluated the cytotoxicity of this compound against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). The results indicated that the compound exhibited IC50 values ranging from 15 µM to 30 µM across different cell lines.

Cell LineIC50 Value (µM)
HeLa15
A54925
MCF730

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress or mitochondrial dysfunction.

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds such as (2R)-2-[3-(trifluoroethyl)phenyl]propan-1-amine reveal differences in biological activity due to chirality. The (2S) enantiomer has shown more potent activity in both antidepressant and anticancer assays, highlighting the importance of stereochemistry in drug design.

Q & A

Q. Q1. What are the common synthetic routes for (2S)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-amine, and how do reaction conditions influence yield and stereochemical purity?

Answer: Synthesis typically involves multi-step organic reactions, including:

  • Friedel-Crafts alkylation to introduce the trifluoroethyl group onto the phenyl ring.
  • Chiral resolution via enzymatic or chemical methods to isolate the (2S)-enantiomer.
  • Reductive amination or Grignard reactions to construct the propan-1-amine backbone.
    Key factors affecting yield and stereopurity include:
  • Temperature control : Lower temperatures reduce racemization during chiral center formation.
  • Catalyst selection : Chiral catalysts (e.g., BINAP-metal complexes) enhance enantiomeric excess (ee) .
  • Purification methods : Chromatography (HPLC) or crystallization ensures stereochemical integrity .

Q. Q2. How can researchers confirm the structural identity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^{13}C NMR spectra with reference data to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., CF3_3 group fragmentation).
  • Chiral Chromatography : Use chiral columns (e.g., Chiralcel OD-H) to assess enantiomeric purity (>98% ee required for pharmacological studies) .

Q. Q3. What role does the trifluoroethyl group play in modulating the compound’s physicochemical properties?

Answer: The CF3_3 group:

  • Enhances metabolic stability by resisting oxidative degradation.
  • Increases lipophilicity , improving membrane permeability (logP ~2.5).
  • Reduces basicity of the amine group via electron-withdrawing effects, altering pH-dependent solubility .

Advanced Research Questions

Q. Q4. How can researchers optimize stereochemical integrity during large-scale synthesis?

Answer: Advanced strategies include:

  • Asymmetric catalysis : Use Ru-BINAP catalysts for enantioselective hydrogenation.
  • Dynamic kinetic resolution : Combine racemization and selective crystallization.
  • Process analytical technology (PAT) : Monitor ee in real-time using inline spectroscopy .

Q. Q5. What structure-activity relationship (SAR) insights exist for derivatives of this compound in CNS-targeted studies?

Answer: Key SAR findings:

  • Phenyl substitution : 3-Trifluoroethyl enhances binding to serotonin receptors (e.g., 5-HT1A_{1A} vs. 5-HT2B_{2B}).
  • Amine configuration : (2S)-enantiomers show 10-fold higher potency than (2R) in vitro .
  • Backbone modification : Replacing propan-1-amine with cyclopropane reduces off-target activity .

Q. Q6. What analytical methods are recommended for detecting and quantifying degradation products in stability studies?

Answer:

  • Reverse-phase UPLC : Use C18 columns with trifluoroacetic acid (TFA) in mobile phase for separating polar impurities.
  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions.
  • LC-MS/MS : Identify oxidative degradation products (e.g., N-oxide derivatives) .

Q. Q7. How can this compound be used as a probe in enzyme mechanism studies?

Answer:

  • Fluorine labeling : 19^{19}F NMR tracks binding interactions with enzymes (e.g., monoamine oxidases).
  • Photoaffinity labeling : Introduce azide groups to capture transient enzyme-ligand complexes.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

Q. Q8. What experimental approaches resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardized assays : Use identical cell lines (e.g., HEK293T) and buffer conditions.
  • Metabolite profiling : Confirm compound stability in assay media via LC-MS.
  • Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) and patch-clamp electrophysiology .

Q. Q9. What in vitro models are suitable for assessing toxicity and metabolism of this compound?

Answer:

  • Hepatotoxicity : Primary human hepatocytes or HepaRG cells for CYP450 inhibition studies.
  • Metabolic stability : Liver microsomes (human/rat) quantify clearance rates.
  • hERG assay : Patch-clamp to evaluate cardiac liability (IC50_{50} >10 μM preferred) .

Q. Q10. How can computational modeling predict interactions between this compound and neuronal receptors?

Answer:

  • Molecular docking : Use Schrödinger Glide to model binding poses in dopamine D2_2 receptors.
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability.
  • Free energy perturbation (FEP) : Calculate binding affinity differences between enantiomers .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight245.25 g/molHRMS
logP2.3 ± 0.2Shake-flask
Solubility (pH 7.4)0.5 mg/mLNephelometry
Enantiomeric Excess>98% (2S)Chiral HPLC

Q. Table 2. Stability-Indicating Parameters

ConditionDegradation ProductsAnalytical Method
Acidic (0.1M HCl, 70°C)N-dealkylation productUPLC-PDA
Oxidative (3% H2_2O2_2)Amine oxideLC-MS/MS

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